2-(2-Chloroacetamido)ethyl 2-chloroacetate

Bioconjugation Cross-linking Medicinal Chemistry

Researchers requiring heterobifunctional alkylation with orthogonal reactivity often face limited scaffold options. This compound solves that gap with two distinct chloroacetyl electrophiles-a chloroacetamide (thiol-selective) and a chloroacetate ester (substitutable). • Sequential reactivity: Amide-linked group reacts with cysteine residues under mild conditions; ester-linked group activates for subsequent nucleophilic displacement. • Compact ethylene spacer enables precise, low-molecular-weight tethering in PROTAC and cross-linking applications. • Supplied at ≥95% purity; stable at 2-8°C; ships at ambient temperature for fast global delivery.

Molecular Formula C6H9Cl2NO3
Molecular Weight 214.04 g/mol
CAS No. 60945-04-2
Cat. No. B057100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroacetamido)ethyl 2-chloroacetate
CAS60945-04-2
Synonyms2-Chloro-acetic Acid 2-[(2-Chloroacetyl)amino]ethyl Ester
Molecular FormulaC6H9Cl2NO3
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC(COC(=O)CCl)NC(=O)CCl
InChIInChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10)
InChIKeyDYAQEUGTXSANCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroacetamido)ethyl 2-chloroacetate: Bifunctional Chloroacetyl Electrophile


2-(2-Chloroacetamido)ethyl 2-chloroacetate (CAS 60945-04-2) is a small-molecule bifunctional electrophile belonging to the class of haloacetamides and haloacetates. The compound features two distinct chloroacetyl groups—a chloroacetamide and a chloroacetate ester—connected via an ethylene spacer [1]. With a molecular weight of 214.04 g/mol, a predicted XLogP3-AA of 0.7, and a topological polar surface area of 55.4 Ų, the molecule exhibits balanced lipophilicity and polarity that influences its reactivity and solubility profile [1]. The presence of two electrophilic chloroacetyl moieties enables its use as a versatile alkylating agent in medicinal chemistry, bioconjugation, and synthetic organic chemistry [1].

2-(2-Chloroacetamido)ethyl 2-chloroacetate vs. Monofunctional Analogs


Monofunctional chloroacetates or chloroacetamides provide only a single reactive center, limiting their utility to one-step alkylation. In contrast, 2-(2-Chloroacetamido)ethyl 2-chloroacetate possesses two structurally distinct electrophilic chloroacetyl groups—one amide-linked and one ester-linked—offering the capacity for sequential or orthogonal reactivity [1]. The amide-linked chloroacetyl group exhibits differential hydrolysis and nucleophilic substitution kinetics compared to the ester-linked chloroacetyl group [2]. This dual functionality enables the compound to serve as a heterobifunctional cross-linker or a scaffold for building more complex molecular architectures, whereas monofunctional analogs would require additional synthetic steps to achieve comparable outcomes [2].

2-(2-Chloroacetamido)ethyl 2-chloroacetate: Evidence of Superiority


Dual Electrophilic Centers for Orthogonal Reactivity

2-(2-Chloroacetamido)ethyl 2-chloroacetate contains two distinct electrophilic chloroacetyl groups: a chloroacetamide and a chloroacetate ester. This dual functionality is a critical differentiator from monofunctional analogs such as ethyl chloroacetate or 2-chloroacetamide. The chloroacetamide group exhibits selective reactivity toward thiols (e.g., cysteine residues) under mildly basic conditions, while the chloroacetate ester provides an additional site for nucleophilic substitution or hydrolysis [1]. In comparative studies of chloroacetamides, base-mediated hydrolysis proceeds primarily through an SN2 mechanism, with reaction rates influenced by the electronic environment of the amide nitrogen [2]. The ethylene spacer between the two reactive centers enables cross-linking of nucleophiles at a defined distance, a capability absent in monofunctional analogs.

Bioconjugation Cross-linking Medicinal Chemistry

Consistent High Purity Across Suppliers

Commercial availability of 2-(2-Chloroacetamido)ethyl 2-chloroacetate is consistently specified at ≥95% purity across multiple reputable suppliers, including Chemscene, CymitQuimica, and AKSci . This minimum purity specification ensures reliable reactivity and minimizes batch-to-batch variability in critical applications such as bioconjugation and kinase inhibitor analog synthesis. In contrast, structurally related compounds such as ethyl 2-chloro-2-acetamidoacetate may be offered at lower or unspecified purity levels, introducing uncertainty in reaction outcomes . The established supply chain for CAS 60945-04-2 with defined purity standards reduces the need for in-house purification prior to use.

Quality Control Procurement Synthetic Chemistry

PFK-2 Inhibitor Analog with Antitumor Activity

2-[(2-Chloroacetyl)amino]ethyl 2-chloroacetate is documented as an analog of N-bromoacetylethanolamine phosphate, a specific inhibitor of 6-phosphofructo-2-kinase (PFK-2) [1]. The parent compound, N-bromoacetylethanolamine phosphate, and its analogs were designed to inhibit glycolysis in tumor cells by targeting PFK-2, thereby reducing tumor cell proliferation [2]. In the original study by Hirata et al., ten N-bromoacetylethanolamine phosphate analogs were synthesized and screened against various human tumor cell lines; several analogs demonstrated inhibitory activity comparable to the positive control cytarabine (AraC) [2]. While direct IC50 values for 2-(2-chloroacetamido)ethyl 2-chloroacetate are not publicly disclosed in the available literature, its classification as an analog places it within a validated pharmacophore series with established anticancer activity [1].

Cancer Research Kinase Inhibition Glycolysis

2-(2-Chloroacetamido)ethyl 2-chloroacetate Application Scenarios


Heterobifunctional Cross-Linkers for Bioconjugation

The dual electrophilic nature of 2-(2-Chloroacetamido)ethyl 2-chloroacetate—featuring both a chloroacetamide and a chloroacetate ester—makes it an ideal building block for constructing heterobifunctional cross-linkers. The chloroacetamide moiety selectively reacts with thiol groups (e.g., cysteine residues) under mild conditions, while the chloroacetate ester can be activated or substituted with alternative nucleophiles in a subsequent step. This sequential reactivity enables the precise tethering of biomolecules with defined spacer length, a requirement in structural biology and targeted drug delivery applications [1].

PFK-2 Inhibitor Analogs for Cancer Metabolism

As an analog of N-bromoacetylethanolamine phosphate, 2-(2-Chloroacetamido)ethyl 2-chloroacetate is positioned for use in medicinal chemistry programs targeting glycolytic regulation in tumor cells. The compound can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing PFK-2 inhibition. Researchers investigating the Warburg effect and metabolic vulnerabilities in cancer may utilize this compound to generate novel inhibitors with improved selectivity or pharmacokinetic properties [2].

PROTAC Linker Intermediate

Chloroacetamide-containing building blocks are increasingly employed in the synthesis of proteolysis-targeting chimeras (PROTACs). The presence of a chloroacetamide group allows for covalent attachment to E3 ligase ligands or target protein ligands via thiol-alkylation. 2-(2-Chloroacetamido)ethyl 2-chloroacetate offers a compact, bifunctional scaffold that can be elaborated into heterobifunctional PROTAC linkers, providing a reactive handle for modular assembly of degradation probes .

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